B1575416 p53 (103-111)

p53 (103-111)

Cat. No.: B1575416
Attention: For research use only. Not for human or veterinary use.
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Description

The p53 (103-111) peptide, with the amino acid sequence YLGSYGFRL, is a well-characterized linear peptidic epitope derived from the human cellular tumor antigen p53, a critical tumor suppressor often referred to as the "guardian of the genome" . This peptide is presented by the MHC class I allele HLA-A*02:01 and is specifically recognized by CD8+ T-cells, making it a valuable tool for the analysis of individual antigen-specific T cells in immunology and oncology research . Due to its role in the p53 signaling pathway, which is the most frequently altered in human cancers, this wild-type sequence peptide is an attractive target for cancer vaccine development . Mutations in the TP53 gene often lead to the accumulation of dysfunctional p53 protein in tumor cells, enhancing the presentation of wild-type peptides like p53 (103-111) to immune cells . This mechanism provides a solid rationale for using this epitope in preclinical studies to stimulate and expand p53-specific cytotoxic T lymphocytes (CTLs) for adoptive cell transfer or in the design of multi-epitope vaccines . Research applications for this peptide include use in T-cell activation assays, flow cytometry-based immunomonitoring, and evaluating T-cell-mediated cytotoxicity against p53-overexpressing tumor cells . The product is supplied at high purity (>95%) and is intended for research applications only. This product is designated "For Research Use Only". It is not intended for diagnostic or therapeutic uses, nor for administration to humans or animals.

Properties

sequence

YLGSYGFRL

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Cellular tumor antigen p53 (103-111); p53 (103-111)

Origin of Product

United States

Structural Characterization of P53 103 111 and Its Context Within the Full P53 Protein

Amino Acid Sequence Analysis of p53 (103-111)

The p53 (103-111) peptide is a nine-amino-acid segment derived from the cellular tumor antigen p53. Its sequence is Tyr-Leu-Gly-Ser-Tyr-Gly-Phe-Arg-Leu, abbreviated as YLGSYGFRL. This particular sequence is located within the DNA-binding domain (DBD) of the full-length p53 protein. virginia.edunih.gov The full human p53 protein consists of 393 amino acids and is a crucial tumor suppressor that regulates cell cycle and apoptosis. uniprot.orgnih.gov

The amino acid composition of the p53 (103-111) fragment is notable for its content of aromatic and hydrophobic residues, which can influence its structural properties and potential interactions.

Interactive Data Table: Amino Acid Sequence of p53 (103-111)

PositionThree-Letter CodeOne-Letter CodeNameProperties
103TyrYTyrosineAromatic, Hydrophobic, Polar
104LeuLLeucineAliphatic, Hydrophobic
105GlyGGlycineSmallest, Flexible
106SerSSerinePolar, Hydrophilic
107TyrYTyrosineAromatic, Hydrophobic, Polar
108GlyGGlycineSmallest, Flexible
109PheFPhenylalanineAromatic, Hydrophobic
110ArgRArginineBasic, Positively Charged, Polar
111LeuLLeucineAliphatic, Hydrophobic

Predicted and Experimentally Determined Secondary Structural Elements of the p53 (103-111) Region

The secondary structure of the p53 protein is a complex arrangement of beta sheets, alpha helices, turns, and random coils. virginia.edu The p53 (103-111) region is situated within the DNA-binding core domain (residues 94-292). virginia.edu Specifically, this segment is part of a loop region, designated as Loop 1 (L1). virginia.edursc.org While loops L2 and L3 are directly involved in DNA binding, Loop 1 does not appear to directly contact DNA. virginia.edu

Computational predictions and experimental data from techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy indicate that the p53 (103-111) region predominantly exists as a loop or random coil structure. virginia.edunih.gov This lack of a defined, stable secondary structure is a common feature of loop regions in proteins, affording them the flexibility to participate in various molecular interactions and conformational changes. Molecular dynamics simulations have revealed that the L1 loop can exhibit multi-state conformational switching, including the formation of a transient β-hairpin conformation. rsc.org

Conformational Dynamics and Flexibility of the p53 (103-111) Region within Wild-Type p53

The p53 protein is known for its intrinsic flexibility and the existence of multiple conformational states, which are critical for its function and regulation. nih.govfrontiersin.org The p53 (103-111) region, being part of a loop, is a significant contributor to the conformational dynamics of the p53 core domain. rsc.org This flexibility allows the protein to adapt to various cellular signals and interact with a wide range of binding partners.

Molecular dynamics simulations have shown that the L1 loop, encompassing residues 103-111, is highly dynamic. rsc.org This flexibility is not random but is governed by a network of interactions, including hydrophobic interactions and hydrogen bonds. rsc.org The conformational landscape of this region can be influenced by post-translational modifications and mutations in other parts of the protein, which can allosterically affect the dynamics of the L1 loop. rsc.orgfrontiersin.org This inherent flexibility is a hallmark of intrinsically disordered regions within proteins, which play crucial roles in cellular signaling and regulation. researchgate.net

Molecular Interactions Involving the P53 103 111 Region

Protein-Protein Interactions

The p53 (103-111) region, as part of the larger L1 loop, serves as a docking site for various regulatory proteins. These interactions are fundamental to modulating p53's transcriptional activity and its ultimate decision to induce cell cycle arrest or apoptosis.

Research has identified several proteins that interact with the DBD of p53, with specific interactions mapped to the L1 loop. The most prominent among these are members of the Apoptosis-Stimulating Proteins of p53 (ASPP) family.

ASPP Family Proteins (ASPP1, ASPP2, iASPP): The ASPP family plays a crucial role in modulating p53's apoptotic functions. free.fr The C-terminal region of ASPP2, which contains ankyrin repeats and an SH3 domain, directly binds to the p53 DBD. nih.govphysoc.orgwikipedia.org This interaction surface on p53 includes the DNA-binding loops. researchgate.net Structural studies have revealed that iASPP, an inhibitor of p53's apoptotic function, interacts with the Loop-Sheet-Helix motif of p53, physically engaging the L1 loop that contains the 103-111 sequence. researchgate.net This direct interaction highlights the importance of the 103-111 region in the recruitment of key regulators of p53's function.

Bcl-2 family proteins (BAK): Beyond the ASPP family, the p53 DBD, including the L1 loop, has been shown to interact with pro-apoptotic proteins from the Bcl-2 family. Specifically, the L1 loop is implicated in the direct binding and subsequent oligomerization of the BAK protein, a key step in the mitochondrial pathway of apoptosis. researchgate.net

Interacting ProteinBinding Region on p53Primary Function of Interaction
ASPP2 (TP53BP2)DNA-Binding Domain (including L1 loop)Enhances p53-mediated apoptosis. free.frwikipedia.org
iASPP (PPP1R13L)DNA-Binding Domain (specifically L1 loop)Inhibits p53-mediated apoptosis. researchgate.net
BAK (BAK1)DNA-Binding Domain (including L1 loop)Induces mitochondrial apoptosis. researchgate.net

The interactions involving the p53 DBD are characterized by a notable degree of specificity and are regulated by the conformational state of the p53 protein.

Binding Affinity and Stoichiometry: The direct interaction between the C-termini of ASPP proteins and the p53 DBD occurs with a dissociation constant (Kd) in the low micromolar range. nih.gov This indicates a moderately strong interaction typical for transient regulatory complexes. The binding stoichiometry for this interaction has been determined to be 1:1. nih.gov

Conformational Specificity: The binding of ASPP2 is highly specific to the conformation of p53. It has been shown to bind effectively to wild-type p53 but fails to interact with many tumor-derived mutant forms of p53. free.frwikipedia.org This suggests that the structural integrity of the DBD, including the L1 loop, is essential for this interaction. The interface between iASPP and the L1 loop involves a combination of hydrophobic and hydrophilic contacts, creating a complementary surface that contributes to the stability of the complex. researchgate.net

While the primary domain responsible for p53's homo-tetramerization is the oligomerization domain (OD) located at the C-terminus, the DBD, which includes the 103-111 region, plays a significant, albeit indirect, role in the formation and stabilization of functional p53 complexes.

The DBDs contribute to the stability of the p53 tetramer on its target DNA through cooperative protein-protein interactions between adjacent p53 molecules. mdpi.com Studies using the isolated p53 DBD have shown that it can direct the formation of a nucleoprotein complex with a 4:1 stoichiometry (four DBDs to one DNA response element), which is the same ratio as the full-length tetrameric protein. nih.gov This indicates an inherent ability of the DBD to participate in the assembly of higher-order complexes. Furthermore, mutations within the L1 loop can impact the ability of p53 to induce the oligomerization of its binding partner BAK, demonstrating that this region is critical for the formation of specific protein complexes beyond the p53 tetramer itself. researchgate.net

The function of the p53 DBD is finely tuned by a variety of post-translational modifications (PTMs). While no PTMs have been consistently identified directly within the 103-111 sequence, modifications at adjacent sites can profoundly influence the conformation and interaction capacity of the L1 loop.

A critical example is the acetylation of a lysine (B10760008) residue at position 120 (K120), which is spatially close to the 103-111 region. This modification is carried out by the enzyme Tip60. encyclopedia.pub Acetylation of K120 induces a conformational change that results in the expansion of the L1 loop. frontiersin.org This structural alteration enhances p53's ability to bind to specific DNA sequences and would consequently be expected to modulate the binding of proteins, such as the ASPP family, that interact with the L1 loop. Additionally, phosphorylation at various sites within the DBD can induce conformational changes that destabilize p53 and impair its activity, indirectly affecting the L1 loop's availability for protein interactions. nih.gov

ModificationResidueEnzymeEffect on L1 Loop (103-111) Region
AcetylationK120Tip60Induces conformational expansion of the L1 loop, enhancing DNA binding and likely altering protein interactions. encyclopedia.pubfrontiersin.org
PhosphorylationVarious (e.g., T150, T155)Various KinasesCan induce global conformational changes in the DBD, indirectly affecting the structure and accessibility of the L1 loop. nih.gov

Nucleic Acid Interactions

The canonical function of the p53 DBD is to recognize and bind to specific DNA sequences, known as response elements, in the genome. The 103-111 region is an integral part of this DNA-binding surface.

The p53 (103-111) sequence is a component of the L1 loop, which, as part of the larger Loop-Sheet-Helix motif, makes direct contact with the minor groove of the DNA. mdpi.com The entire folded DBD, spanning approximately 200 amino acids, creates the specific three-dimensional structure required for high-affinity, sequence-specific DNA binding. mdpi.com

Contribution of the 103-111 Region to the DNA-Binding Specificity and Affinity of the Full p53 Protein

The p53 protein, a critical tumor suppressor, functions primarily as a transcription factor that binds to specific DNA sequences to regulate genes involved in cell cycle arrest, apoptosis, and DNA repair. The sequence-specific DNA binding is mediated by its central DNA-binding domain (DBD), which encompasses amino acids 102-292. Within this domain, the region spanning residues 103-111 is an integral part of a flexible loop known as Loop L1 (L1). While this specific nine-amino-acid segment is not extensively characterized in isolation, its structural context within Loop L1 is crucial for the nuanced mechanism by which p53 recognizes and binds to its DNA targets.

Research has revealed that the interaction between p53 and DNA is not a simple lock-and-key mechanism but rather an induced-fit process where Loop L1 plays a pivotal role. nih.gov Structural studies have demonstrated that upon binding to a specific DNA sequence, Loop L1 undergoes a significant conformational change. nih.gov In the absence of DNA, Loop L1 typically adopts an extended conformation. However, when p53 forms a tetrameric complex with its specific DNA response element, at least two of the four L1 loops switch to a recessed conformation. nih.gov

This conformational switch is central to the protein's ability to distinguish between specific and non-specific DNA sequences, not by a large difference in binding affinity, but through the kinetics of the interaction. nih.gov The affinity of p53 for its specific DNA targets is only about one order of magnitude greater than for non-specific DNA. The conformational change in Loop L1 allows for the regulation of the DNA binding off-rates (the rate at which the protein dissociates from the DNA) independently of the binding affinity. nih.gov This kinetic discrimination is thought to be a key factor in how p53 efficiently locates its target sites within the vastness of the genome. nih.gov The loop-sheet-helix motif, which includes Loop L1, is responsible for binding to the minor groove of the DNA. mdpi.com

Mutational analyses targeting residues within and around the 103-111 region have provided further insight into the function of Loop L1. For instance, engineered mutations within this loop can alter the equilibrium between the extended and recessed conformations, which in turn affects both the affinity and the residency time of p53 on the DNA. nih.gov A double mutant, S121F/V122G, designed to alter the conformational properties of Loop L1, demonstrated enhanced affinity for specific DNA but, counterintuitively, a decreased residency time on the DNA. nih.gov This highlights the complex relationship between structural dynamics, binding affinity, and the kinetic stability of the p53-DNA complex.

Structural ComponentRegionMechanism of ActionImpact on DNA Binding
Loop L1Includes amino acids 103-111Undergoes a conformational switch from an extended to a recessed state upon specific DNA binding. nih.govnih.govRegulates DNA binding off-rates, contributing to the specificity of target recognition. nih.gov
Loop L1 Mutants (e.g., S121F/V122G)Adjacent to the 103-111 regionAlters the conformational equilibrium of the loop. nih.govCan enhance binding affinity while decreasing the residency time on DNA. nih.gov

Interaction with RNA Molecules and their Biological Implications

While the p53 protein is well-established as a DNA-binding transcription factor, its ability to interact with RNA molecules has also been reported, suggesting additional layers of regulation and function. However, the specific role of the p53 (103-111) region in these interactions is not well-documented. The primary region of p53 responsible for RNA binding is generally considered to be its C-terminal domain (CTD), which is rich in positively charged amino acids that can interact non-specifically with negatively charged nucleic acids like RNA. nih.gov

Studies investigating p53-RNA interactions have shown that recombinant p53 can bind RNA, but often in a sequence-nonspecific manner. nih.gov In living cells, the physiological relevance of direct p53-RNA binding is still a subject of investigation, as post-translational modifications on p53 may prevent such interactions. nih.gov

The regulation of p53 itself is intricately linked with RNA and RNA-binding proteins (RBPs). For instance, the translation of p53 mRNA is controlled by various RBPs that bind to the 5' or 3' untranslated regions (UTRs) of the p53 transcript. This regulation is crucial for controlling p53 protein levels in both normal and stressed conditions. However, this represents an indirect interaction, where other proteins bind to p53 mRNA, rather than the p53 protein (and specifically its 103-111 region) binding to RNA.

More recently, circular RNAs (circRNAs) have emerged as important players in the p53 pathway. Some circRNAs can interact directly with the p53 protein. For example, circFoxo3 has been shown to bind to p53 and MDM2, an E3 ubiquitin ligase that targets p53 for degradation. mdpi.com This interaction can modulate the ubiquitination and subsequent degradation of p53. mdpi.com Similarly, circDNMT1 has been found to interact with p53 and AUF1, influencing breast cancer cell survival. Again, these interactions have not been mapped to the specific 103-111 region within the DNA-binding domain.

MoleculeInteraction with p53Primary p53 Domain InvolvedBiological Implication
General RNASequence-nonspecific binding observed in vitro. nih.govC-Terminal Domain (CTD). nih.govPhysiological relevance in vivo is unclear; may be inhibited by post-translational modifications. nih.gov
circFoxo3Directly binds to p53 protein. mdpi.comNot specified, but interaction involves the full protein.Modulates p53 ubiquitination and degradation by MDM2. mdpi.com
circDNMT1Interacts with p53 and AUF1.Not specified.Influences cancer cell survival.
p53 mRNAIndirectly regulated by various RNA-Binding Proteins (RBPs).N/A (Interaction is with the mRNA, not the protein)Controls the translation and levels of the p53 protein.

Functional Roles and Biological Activities of P53 103 111

Role of the 103-111 Region in p53-Mediated Transcriptional Regulation

The p53 protein functions as a transcription factor that can either activate or repress the expression of a wide array of target genes, thereby controlling critical cellular processes. plos.orgplos.orgnih.gov The ability of p53 to bind to specific DNA sequences is fundamental to its role in transcriptional regulation. nih.govnih.gov

The p53 protein activates downstream target genes by binding to p53 response elements (REs), which typically consist of two copies of a 10-base-pair motif. nih.govpnas.orgnih.gov This binding leads to the recruitment of the transcriptional machinery and subsequent gene expression. While the entire DNA-binding domain (residues 102-292) is responsible for this interaction, the region including amino acids 103-111 is an integral part of this functional unit. nih.govnih.gov The activation of target genes by p53 is a primary mechanism through which it exerts its tumor-suppressive functions. nih.govoup.com

Key p53 target genes involved in various cellular pathways are activated through this mechanism. For instance, in response to DNA damage, p53 can activate the transcription of genes like p21, which is a cyclin-dependent kinase inhibitor involved in cell cycle arrest. oup.comoncotarget.com Other pro-apoptotic genes activated by p53 include PUMA, Noxa, and BAX. nih.govthermofisher.com The activation of these and other target genes shifts the cellular balance towards outcomes like cell cycle arrest or apoptosis, depending on the cellular context and the nature of the stress signal. nih.govnih.gov

Table 1: Examples of p53 Target Genes Activated via the DNA-Binding Domain

Gene Function Cellular Process
p21 (CDKN1A) Cyclin-dependent kinase inhibitor Cell Cycle Arrest
PUMA (BBC3) BH3-only protein Apoptosis
Noxa (PMAIP1) BH3-only protein Apoptosis
BAX Bcl-2 family protein Apoptosis
MDM2 E3 ubiquitin ligase p53 Regulation (feedback loop)
GADD45 DNA damage-inducible gene DNA Repair, Cell Cycle Arrest
TSAP6 Transmembrane protein Apoptosis, Cell Cycle

This table is for illustrative purposes and is not exhaustive.

In addition to activating genes, p53 can also repress the transcription of certain target genes. plos.orgplos.org The mechanisms of repression are more varied and can be both direct and indirect. While the 103-111 region is part of the DNA-binding domain, its direct role in repression is often linked to indirect mechanisms rather than binding to a repressive DNA element. nih.govoup.com

One of the primary indirect mechanisms of p53-mediated repression involves the activation of p21. oup.com The p21 protein inhibits cyclin-dependent kinases (CDKs), which in turn leads to the hypophosphorylation of the retinoblastoma protein (Rb). oup.com This active form of Rb can then repress the E2F family of transcription factors, which are critical for the expression of genes required for cell cycle progression, particularly at the G1/S transition. oup.comoup.com

Another indirect mechanism involves the activation of microRNAs, such as miR-34a, which can target the messenger RNAs of genes involved in cell survival and proliferation for degradation or translational repression. nih.gov p53 can also interfere with the function of transcriptional activators. For example, p53 has been shown to interact with and inhibit the activity of Sp1, a transcription factor involved in the expression of numerous genes. plos.orgplos.org This interaction can lead to the repression of Sp1 target genes, such as RLIM. plos.orgplos.org

Recent evidence suggests that p53 primarily functions as a transcriptional activator, and that most instances of gene repression are indirect consequences of p53 activation. nih.govoup.com For example, the repression of many cell cycle genes is a downstream effect of the p53-p21-DREAM/RB pathway. oup.com

Involvement of the 103-111 Region in p53-Dependent Cellular Processes

The transcriptional regulation exerted by the p53 DNA-binding domain, which includes the 103-111 region, is central to its role in orchestrating cellular responses to stress, such as DNA damage. oup.comresearchgate.net These responses include cell cycle arrest, apoptosis, and DNA repair.

A critical function of p53 is to enforce cell cycle checkpoints, particularly the G1/S checkpoint, in response to DNA damage. oncotarget.comnih.gov This prevents the replication of damaged DNA, allowing time for repair. The 103-111 region, as part of the DNA-binding domain, is essential for the transcriptional activation of p21 (CDKN1A), a key effector of the G1/S checkpoint. oncotarget.comoup.com

Upon activation by stresses like DNA damage, p53 binds to the p21 promoter and induces its expression. cnr.it The p21 protein then inhibits the activity of cyclin E-CDK2 and cyclin D-CDK4/6 complexes. oup.comcnr.it This inhibition prevents the phosphorylation of the retinoblastoma protein (pRb), keeping it in its active, hypophosphorylated state. cnr.it Active pRb, in turn, sequesters the E2F transcription factors, thereby blocking the expression of genes necessary for S-phase entry and effectively halting the cell cycle at the G1/S transition. oup.comcnr.it

Table 2: Key Proteins in p53-Mediated G1/S Checkpoint Control

Protein Role Interaction with p53
p53 Transcription factor Activates p21 transcription.
p21 (CDKN1A) CDK inhibitor A direct transcriptional target of p53.
Cyclin D/CDK4/6 Kinase complex Inhibited by p21.
Cyclin E/CDK2 Kinase complex Inhibited by p21.
pRb Tumor suppressor Its dephosphorylation is maintained by p21-mediated CDK inhibition.

| E2F | Transcription factor | Repressed by active pRb. |

When DNA damage is severe or irreparable, p53 can trigger apoptosis, or programmed cell death, to eliminate potentially cancerous cells. nih.govoup.com This pro-apoptotic function is heavily reliant on the transcriptional activity of p53, mediated by its DNA-binding domain, including the 103-111 region. nih.govthermofisher.com

p53 induces apoptosis primarily through the intrinsic mitochondrial pathway by transcriptionally activating several pro-apoptotic members of the Bcl-2 family. nih.govthermofisher.com These include the BH3-only proteins PUMA and Noxa, as well as the effector protein BAX. nih.govthermofisher.com The increased expression of these proteins shifts the balance of Bcl-2 family members at the mitochondrial outer membrane, leading to its permeabilization and the release of cytochrome c. medcraveonline.com Cytochrome c then initiates the caspase cascade, leading to the execution of apoptosis. medcraveonline.com

In addition to activating pro-apoptotic genes, p53 can also contribute to apoptosis by repressing the expression of anti-apoptotic genes such as Bcl-2 and Survivin. thermofisher.com Furthermore, a fraction of p53 can translocate to the mitochondria and directly interact with Bcl-2 family proteins to promote apoptosis in a transcription-independent manner, though the primary mechanism is through transcriptional regulation. thermofisher.com

As the "guardian of the genome," p53 plays a multifaceted role in the DNA damage response (DDR). nih.gov Upon sensing DNA damage, p53 is stabilized and activated, leading to the orchestration of cellular responses that include not only cell cycle arrest and apoptosis but also the facilitation of DNA repair. oup.comnih.gov The transcriptional functions of p53, dependent on its DNA-binding domain containing the 103-111 region, are crucial for this role. nih.gov

p53 can halt the cell cycle, providing a window of opportunity for the DNA repair machinery to function. nih.govaging-us.com Additionally, p53 can directly regulate the expression of genes involved in DNA repair pathways. aging-us.com For example, p53 can transactivate genes such as GADD45 (Growth Arrest and DNA Damage-inducible 45) and MSH2 (MutS Homolog 2), which are involved in nucleotide excision repair and mismatch repair, respectively. aging-us.com By controlling the expression of these and other DNA repair-related genes, p53 actively contributes to the maintenance of genomic stability. nih.gov

Based on a comprehensive review of the available scientific literature, there is currently insufficient specific data to generate a detailed article on the chemical compound “p53 (103-111)” that adheres to the requested outline.

The provided outline requires in-depth information on the functional roles of the p53 (103-111) peptide in cellular senescence, redox homeostasis, metabolism, and autophagy, as well as a detailed analysis of post-translational modifications (PTMs) within this specific 9-amino acid region.

Searches of scholarly databases reveal the following:

The p53 (103-111) sequence, TNSSSQPSQ, is located within the DNA-binding domain (DBD) of the full-length p53 tumor suppressor protein. rcsb.org Specifically, it forms part of a flexible structural element known as Loop L1. nih.govresearchgate.netplos.org

The primary characterized function of Loop L1 is its role in the kinetics of DNA binding. It undergoes a conformational change that is critical for the p53 protein to properly recognize and bind to specific DNA sequences, thereby regulating gene transcription. nih.govplos.org

There is no specific information in the reviewed literature detailing the direct role of the isolated p53 (103-111) peptide fragment in the complex cellular processes of senescence, aging, redox homeostasis, oxidative stress, cell metabolism, or autophagy. Research in these areas focuses on the functions of the full-length p53 protein. frontiersin.orgfrontiersin.org

Regarding post-translational modifications, while the full p53 protein is extensively modified, there is no specific evidence of phosphorylation, acetylation, methylation, or ubiquitination occurring on the amino acid residues within the 103-111 sequence itself. amegroups.orgfrontiersin.orgoup.com Modifications such as acetylation have been identified on nearby residues like Lysine (B10760008) 101 and Lysine 120, which influence the function of the DNA-binding domain, but these are outside the specified 103-111 region. mdpi.comnih.gov

Consequently, it is not possible to provide a scientifically accurate and informative article that strictly follows the requested structure and content inclusions for the p53 (103-111) peptide alone. The existing body of research does not support the detailed functional and regulatory roles attributed to this specific fragment in the user's outline.

Mutational Analysis and Pathological Implications of the P53 103 111 Region

Identification and Characterization of Somatic and Germline Mutations within p53 Codons 103-111

The tumor suppressor gene TP53 is the most frequently mutated gene in human cancers. genomenon.com While mutations are distributed throughout the gene, the region spanning codons 103-111, located within the DNA-binding domain, is subject to various alterations that can impact p53 function. These mutations can be either somatic, arising within tumor cells, or germline, inherited and present in all cells of an individual, predisposing them to cancer syndromes like Li-Fraumeni syndrome. ki.semdpi.com

Mutations identified within this specific 103-111 region of the p53 protein include frameshift and nonsense mutations. For instance, a frameshift mutation due to a T insertion at codon 103 has been documented in colorectal cancer cell lines. nih.gov This type of mutation alters the reading frame of the genetic code, leading to a completely different and often non-functional protein. Another example is a nonsense mutation at codon 103 (Y103X), where a stop codon is introduced, resulting in a truncated protein. researchgate.net Frameshift mutations at codons 103 and 111 are predicted to cause a loss of p53 protein function due to the likely premature truncation of the protein. genomenon.com

Germline TP53 mutations are a hallmark of Li-Fraumeni syndrome, a hereditary cancer predisposition syndrome. ki.senih.gov While specific data on the prevalence of germline mutations solely within the 103-111 codon range is limited in the provided results, the general distribution of germline mutations differs from somatic ones, with a higher proportion occurring in introns and specific exons outside the main hotspot regions. biorxiv.org

Table 1: Examples of Identified Mutations in p53 Codons 103-111

CodonMutation TypeCancer Type/ContextReference
103Frameshift (T insertion)Colorectal Cancer nih.gov
103Nonsense (Y103X)Cervical Cancer researchgate.net
103Frameshift (Y103fs)General Cancer Database genomenon.com
111Frameshift (L111fs)General Cancer Database genomenon.com

Impact of Mutations in the 103-111 Region on p53 Conformation and Stability

While specific structural studies on mutations within the 103-111 region were not detailed in the provided search results, it is established that mutations in the DNA-binding domain can lead to local or global unfolding of the protein. nih.gov Some mutations can be highly destabilizing, reducing the thermodynamic stability of the p53 protein. mdpi.com This destabilization can render the protein unable to fold correctly and bind to DNA at physiological temperatures. mdpi.com The accumulation of unfolded or misfolded mutant p53 is a common feature in cancer cells, partly due to its escape from normal protein degradation pathways, often by binding to heat-shock proteins. nih.govmdpi.com

Frameshift and nonsense mutations, such as those identified at codons 103 and 111, lead to the production of a truncated protein. genomenon.comresearchgate.net These truncated proteins lack significant portions of the DNA-binding domain and the C-terminal domains responsible for tetramerization, and are therefore structurally and functionally impaired. genomenon.comfrontiersin.org

Functional Consequences of p53 (103-111) Mutations

The functional consequences of TP53 mutations are diverse and can be categorized into three main types: loss-of-function, dominant-negative effects, and gain-of-function. researchgate.netaacrjournals.org

Loss-of-Function Phenotypes in p53 (103-111) Mutants

Loss-of-function (LOF) is a frequent outcome of TP53 mutations, where the mutant p53 protein loses its normal tumor-suppressive capabilities, such as inducing cell cycle arrest, DNA repair, and apoptosis. nih.govashpublications.org Mutations that lead to a loss of the ability to bind to DNA, as is common with mutations in the DNA-binding domain, are classic examples of LOF mutations. nih.gov

Frameshift and nonsense mutations, like the T insertion at codon 103 and the Y103X nonsense mutation, are predicted to result in a complete loss of p53 function. genomenon.comresearchgate.net This is because the resulting truncated proteins are unable to perform their roles as transcription factors. The loss of wild-type p53 function removes a critical barrier to uncontrolled cell proliferation and the accumulation of genetic alterations, thereby promoting tumorigenesis. oaepublish.com

Dominant-Negative Effects of p53 (103-111) Mutants on Wild-Type p53 Activity

In heterozygous individuals, where one wild-type and one mutant TP53 allele are present, some mutant p53 proteins can exert a dominant-negative effect. nih.gov This occurs when the mutant p53 protein interferes with the function of the remaining wild-type p53. frontiersin.org Since p53 functions as a tetramer to bind DNA and activate transcription, the incorporation of even one non-functional mutant p53 subunit into the tetramer can impair the complex's ability to bind to its target genes. nih.govnih.gov

While specific studies on the dominant-negative effects of mutants in the 103-111 region were not found, it is a recognized mechanism for many p53 missense mutations that disrupt conformation but retain the ability to oligomerize. nih.gov This inhibition of the wild-type p53's tumor-suppressive functions can accelerate tumor development. aacrjournals.org

Gain-of-Function Properties Exhibited by Specific p53 (103-111) Mutants

In addition to losing their normal function and interfering with the wild-type protein, some p53 mutants acquire new, oncogenic properties, a phenomenon known as gain-of-function (GOF). nih.govresearchgate.net These GOF properties can promote cancer cell proliferation, invasion, metastasis, and chemoresistance. mdpi.comthno.org

Association of p53 (103-111) Mutations with Disease Pathogenesis (Excluding Clinical Human Trial Data)

Mutations in the TP53 gene are a driving force in the development and progression of a wide array of human cancers. nih.gov The inactivation of p53, whether through mutation or other mechanisms, is a critical step in tumorigenesis. nih.gov While hotspot mutations are most frequently studied, any mutation that abrogates p53 function, including those in the 103-111 region, contributes to cancer pathogenesis.

For instance, frameshift and nonsense mutations within this region, found in cancers like colorectal and cervical cancer, lead to a loss of p53's protective functions, allowing for genomic instability and uncontrolled cell growth. nih.govresearchgate.net In enzootic bovine leukosis, TP53 mutations are frequently found and are associated with tumor development. asm.org

Germline mutations in TP53 are the underlying cause of Li-Fraumeni syndrome, which predisposes individuals to a variety of cancers at an early age, including sarcomas, breast cancer, and brain tumors. ki.semdpi.com The presence of a germline mutation means that only one additional "hit" is needed to completely lose p53 function in a cell, greatly increasing cancer risk. mdpi.com While specific correlations between mutations in the 103-111 region and particular cancer types or prognoses are not extensively detailed in the provided results, the fundamental role of any inactivating p53 mutation in promoting cancer is well-established.

P53 103 111 As an Immunological Epitope in Research

Identification and Characterization of p53 (103-111) as an HLA-Binding Peptide

The binding of a peptide to an MHC molecule (known as a Human Leukocyte Antigen or HLA in humans) is a fundamental prerequisite for T-cell recognition. uni-regensburg.de The p53 (103-111) peptide has been identified as an epitope that binds to the HLA-A2 molecule, one of the most common HLA types. uni-regensburg.denih.gov

Initial identification strategies involved the use of computational tools, such as neural networks, to predict which peptide sequences from the p53 protein would have the ability to bind to specific HLA alleles. nih.gov These predictions were based on known peptide binding motifs for HLA molecules. The wild-type p53 (103-111) sequence, YQGSYGFRL, was selected as a potential HLA-A2 binding peptide. nih.gov

Subsequent experimental validation confirmed the binding capacity of this peptide. Flow cytometry-based assays, such as MHC class I peptide stabilization assays on T2 cells (a cell line deficient in peptide loading), and reconstitution assays are standard methods to measure the ability of a peptide to bind to and stabilize HLA-A2.1 molecules on the cell surface. uni-regensburg.de Studies have confirmed that the wild-type p53 (103-111) peptide can bind to HLA-A2.1. uni-regensburg.denih.gov Research using these methods has helped create a panel of p53-derived peptides that are capable of binding to HLA-A2.1 and can be evaluated for their immunogenicity. uni-regensburg.de

Peptide SequenceAmino Acid CodeDescriptionHLA-Binding Specificity
p53 (103-111) Wild-TypeYQGSYGFRLNative sequence from the human p53 protein.HLA-A2 nih.gov

Immunogenicity Studies of Synthetic p53 (103-111) Peptides

The ability of a peptide to elicit an immune response, its immunogenicity, is the next critical factor after confirming HLA binding. Preclinical research has demonstrated that synthetic p53 (103-111) peptides are immunogenic and can activate specific T-cell responses. nih.govnih.gov

In vitro studies have been crucial in demonstrating the potential of p53 (103-111) to serve as a target for cancer immunotherapy. Preclinical experiments have shown that wild-type p53-derived peptides that bind to HLA-A2 can activate human T cells. nih.govnih.gov When peripheral blood mononuclear cells (PBMCs) from healthy donors or cancer patients are stimulated with the p53 (103-111) peptide, it is possible to generate effector T cells that are cytotoxic. nih.gov These generated CTLs are capable of recognizing and killing human tumor cells that are HLA-A2 positive and overexpress the p53 protein. nih.govnih.gov The generation of these p53-specific CTLs is a key indicator of the peptide's potential utility in a vaccine setting. nih.gov

The activation of a T cell occurs through the specific recognition of the peptide-HLA complex by the T-cell receptor (TCR). nih.gov Research using model systems has provided insights into this interaction. In one elegant approach, HLA-A2.1 transgenic mice were used to generate a high-affinity, p53-specific TCR that was independent of the CD8 co-receptor. nih.gov This demonstrated that TCRs with strong specificity for p53 epitopes can be developed. Such model systems are invaluable for studying aspects of self-tolerance to tumor antigens like p53 and for exploring the intricacies of TCR recognition. nih.gov While much research focuses on TCRs against mutated p53, the fundamental principles of TCR binding to the peptide-MHC groove guide the understanding of responses to wild-type epitopes like p53 (103-111). google.comgoogle.com

Development and Preclinical Evaluation of p53 (103-111) Peptide-Based Immunotherapeutic Strategies (Excluding Clinical Human Trial Data)

Based on its ability to bind HLA-A2 and activate CTLs, the p53 (103-111) peptide has been incorporated into various preclinical immunotherapeutic strategies.

Dendritic cells (DCs) are highly potent antigen-presenting cells and are considered natural adjuvants for initiating immune responses. nih.gov In preclinical cancer vaccine models, autologous DCs are generated and loaded ex vivo with synthetic tumor-associated peptides. cancer.gov

Research has explored the use of DCs pulsed with p53 (103-111) among a cocktail of other p53-derived peptides. nih.gov Preclinical studies demonstrated that these peptide-pulsed DCs could effectively activate human T cells and generate effector CTLs cytotoxic to p53-expressing, HLA-A2+ tumor cells. nih.gov These findings provided a strong rationale for this approach, suggesting that vaccination with p53 peptide-pulsed DCs could stimulate the host immune system to mount a CTL response against tumor cells. nih.govcancer.gov

A significant strategy to improve the effectiveness of peptide-based vaccines is to enhance the immunogenicity of the epitope. nih.gov One effective method is to introduce single amino acid substitutions into the peptide sequence, particularly at anchor positions that are critical for binding to the HLA molecule. nih.gov A suboptimal amino acid in a primary anchor position can be replaced with an optimal one to improve HLA binding affinity and stability, which often correlates with increased immunogenicity. nih.gov

For the p53 (103-111) peptide, the wild-type sequence (YQGSYGFRL) was identified as having a suboptimal amino acid at the primary P2 anchor position for HLA-A2 binding. nih.gov A modified analogue was created by replacing the natural Glutamine (Q) at this position with Leucine (L), resulting in the sequence YLGSYGFRL. nih.govnih.gov

Preclinical Findings for Modified p53 (103-111) Analogue:

Enhanced HLA-A2 Binding: The modified p53 (103-111) peptide bound to and stabilized HLA-A2 molecules more efficiently than the corresponding wild-type peptide. nih.gov

Increased Immunogenicity: In studies using HLA-A2 transgenic mice, the modified peptide was more immunogenic than its natural version. nih.gov

Cross-Reactivity: Crucially, CTLs raised against the modified peptide were highly effective at killing target cells that were pulsed with the corresponding native wild-type peptide. nih.gov Furthermore, these CTLs could kill HLA-A2 transgenic mouse fibrosarcoma cells that were transfected with human p53 DNA. nih.gov

These preclinical results indicate that cancer vaccines based on anchor-modified peptides with high affinity for HLA molecules can expand CTL responses that recognize the original, unmodified epitopes present on tumor cells. nih.gov

Peptide AnalogueAmino Acid CodeModification from Wild-TypePurpose of ModificationPreclinical Finding
p53 (103-111) ModifiedYLGSYGFRLSubstitution of Glutamine (Q) at position 2 with Leucine (L).To increase HLA-A2 binding capacity. nih.govnih.govEnhanced HLA-A2 binding and increased immunogenicity in mice. nih.gov

Monitoring of p53 (103-111) Specific Immune Responses in Experimental Models

The evaluation of vaccine efficacy and the characterization of immune responses directed against specific tumor-associated antigens are fundamental aspects of cancer immunotherapy research. In experimental models involving the p53 (103-111) epitope, a variety of sophisticated immunological assays are employed to detect, quantify, and characterize the specific T-cell responses generated. These monitoring techniques are crucial for validating the immunogenicity of vaccine constructs and understanding the mechanisms of anti-tumor immunity.

Key methodologies for monitoring p53 (103-111)-specific immune responses include the Enzyme-Linked Immunospot (ELISpot) assay, flow cytometry with tetramer staining, and cytotoxicity assays. These techniques are often applied to samples from in vitro studies with human cells, preclinical trials in murine models, and clinical studies. nih.govnih.gov

Enzyme-Linked Immunospot (ELISpot) Assay The IFN-γ ELISpot assay is a widely used method for quantifying the frequency of p53 peptide-specific T cells. nih.gov This sensitive technique detects individual T cells that secrete cytokines, primarily interferon-gamma (IFN-γ), upon re-stimulation with the specific epitope, such as p53 (103-111). nih.gov In studies involving dendritic cell (DC) based vaccines, peripheral blood mononuclear cells (PBMCs) from subjects are evaluated using ELISpot to measure vaccine-induced responses to a cocktail of p53 peptides, including the 103-111 sequence. nih.govnih.gov For instance, in a phase I study, ELISpot analyses demonstrated the induction of specific T-cell responses against both modified and unmodified p53 peptides in patients with advanced breast cancer following vaccination with peptide-pulsed DCs. nih.gov The assay can be performed on PBMCs expanded for a period with the relevant peptide to increase detection sensitivity. nih.gov

Flow Cytometry and Tetramer Analysis Flow cytometry is a powerful tool for the detailed analysis of immune cell populations. In the context of p53 (103-111) research, it is used to identify and phenotype specific T-cell subsets. A specialized application of this technology is tetramer analysis, which allows for the direct visualization and quantification of antigen-specific CD8+ T cells. nih.gov Major histocompatibility complex (MHC) molecules loaded with the p53 (103-111) peptide are multimerized to form a "tetramer" reagent that can bind with high avidity to T-cell receptors (TCRs) recognizing this specific peptide-MHC combination. This technique enables researchers to monitor the magnitude of the p53-specific CD8+ T-cell response and analyze the differential phenotype of these cells. nih.gov Beyond direct T-cell tracking, flow cytometry is also used to assess the immunogenicity of tumor cells by analyzing the surface expression of markers like ecto-calreticulin following therapeutic interventions. researchgate.net

In Vitro and Preclinical Assays Before in vivo application, the potential of peptides to be processed and presented can be assessed. Novel methods like in vitro immunoproteasome digestion assays have been developed to predict the generation of cytotoxic T-lymphocyte (CTL) epitopes from synthetic long peptides. plos.org This assay can help optimize the design of multi-epitope vaccines by ensuring that individual epitopes, such as p53 (103-111), can be efficiently cleaved and made available for MHC presentation. plos.org The results from such predictive assays are often validated through functional assays like ELISpot using cells from HLA-expressing mice. plos.org Furthermore, cytotoxicity assays are employed to confirm that the T cells generated in response to vaccination are not just present but are also functional, i.e., capable of killing tumor cells that present the target p53 epitope. nih.gov

The table below summarizes key findings from studies monitoring immune responses to vaccines incorporating the p53 (103-111) epitope.

Experimental ModelMonitoring TechniqueImmune Cells / Molecules AnalyzedSummary of Research FindingsCitation
Human Patients (Advanced Breast Cancer)IFN-γ ELISpot Assayp53-specific T-cells from Peripheral Blood Mononuclear Cells (PBMC)Vaccination with dendritic cells loaded with a cocktail of p53 peptides, including a modified p53 (103-111), induced specific T-cell responses against both modified and unmodified peptides. nih.gov
Human Patients (Advanced Breast Cancer)IFN-γ ELISpot Assayp53 peptide-specific Cytotoxic T-Lymphocytes (CTLs)Used to quantify CTLs during a vaccination trial with p53-peptide loaded dendritic cells, demonstrating the induction of p53-specific T-cell immunity. nih.gov
Human Subjects (Clinical Trial)ELISpot Assay, Tetramer Analysis (Flow Cytometry)wt p53 peptide-specific CD8+ and CD4+ T-cellsImmune responses were monitored in subjects receiving a multi-epitope DC-based vaccine that included the p53 (103-111) epitope. Tetramer analysis was used for differential phenotyping of CD8+ T-cells. nih.gov
Murine Tumor Models (In Vivo)Flow CytometryTumor cell surface markers (e.g., ecto-CRT), CD8+ T-cellsUsed to analyze cell surface components of immunogenicity on tumor cells and assess changes in CD8+ T-cell infiltration following p53-related gene therapy. researchgate.netfrontiersin.org
HLA-expressing MiceIFN-γ ELISpot AssaySplenocytes (CTLs)Validated the CTL-inducing activity of synthetic long peptide vaccines designed using in vitro digestion assays. plos.org

Advanced Methodologies for Studying P53 103 111

Biochemical and Biophysical Techniques

A suite of in vitro techniques is essential for the foundational characterization of the p53 (103-111) peptide. These methods allow for the production of a pure substance and detailed analysis of its physical and chemical properties.

The generation of the p53 (103-111) peptide for research purposes is primarily achieved through chemical synthesis.

Solid-Phase Peptide Synthesis (SPPS): This is the most common method for producing peptides of this size. The synthesis follows a standard protocol using Fmoc (9-fluorenylmethoxycarbonyl) chemistry on a solid support resin. pnas.orgnottingham.ac.uk The process involves the sequential addition of amino acids, with the Fmoc protecting group being removed at each step to allow for the next amino acid to be coupled. nottingham.ac.uknih.gov Automated peptide synthesizers, such as the Applied Biosystems 433A, are frequently employed for this process. pnas.orguzh.ch After the complete peptide chain is assembled, the final step involves the cleavage of side-chain protecting groups and the release of the peptide from the resin. nottingham.ac.uk

Purification: Following synthesis, the crude peptide product contains various impurities. Purification is critical to ensure that subsequent experiments are performed with a homogenous sample. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying the synthesized peptide. nih.gov This technique separates the desired peptide from contaminants based on hydrophobicity, yielding a product with high purity (>95%). uzh.ch

Spectroscopic methods are indispensable for determining the structural characteristics of the p53 (103-111) peptide in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the three-dimensional structure of peptides and proteins in solution. embopress.org For a peptide like p53 (103-111), 2D NMR experiments such as 1H,15N-HSQC can be used to validate binding interactions by observing chemical shift perturbations upon the addition of a binding partner. nih.gov While the full p53 protein has a flexible structure, NMR has been successfully used to analyze its various domains. embopress.org These techniques are directly applicable to studying the conformation and interaction interfaces of the 103-111 fragment. biorxiv.org

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is widely used to analyze the secondary structure of peptides. medcraveonline.com By measuring the differential absorption of left and right-handed circularly polarized light, a CD spectrum can reveal the proportions of alpha-helices, beta-sheets, and random coil structures within the peptide. This method is valuable for assessing the folding of p53 (103-111) and any conformational changes that occur upon interaction with other molecules or changes in environmental conditions. medcraveonline.com

Fluorescence Spectroscopy: This technique can be used to study the binding of the p53 (103-111) peptide to its partners. pnas.org By labeling the peptide with a fluorescent probe, changes in the fluorescence signal upon titration with a ligand can be monitored to determine binding affinity. Alternatively, if the peptide contains intrinsic fluorophores like tryptophan, changes in their fluorescence emission can provide similar information.

Mass spectrometry (MS) is a crucial analytical technique for the precise characterization of the p53 (103-111) peptide.

Peptide Characterization: The primary use of MS is to confirm the identity and purity of the synthesized peptide by measuring its exact molecular weight. nih.gov Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) couple the separation power of HPLC with the detection sensitivity of MS. rsc.org This allows for verification of the molecular mass of the purified peptide, ensuring it matches the calculated mass of the p53 (103-111) sequence. nih.gov

Modification Analysis: MS is highly effective for identifying and locating post-translational modifications (PTMs). uni-greifswald.de For the p53 (103-111) peptide, MS can be used to detect modifications such as phosphorylation, acetylation, or ubiquitination, which can be critical for its function. Furthermore, MS/MS can be employed to sequence the peptide fragment, confirming the amino acid sequence and pinpointing the exact site of any modifications or adducts. rsc.org Studies have used MS to analyze protein profiles associated with different p53 patterns and to quantify conformational variants of the p53 protein. frontiersin.orgnih.gov

To understand the function of the p53 (103-111) peptide, it is essential to characterize its interactions with other biomolecules, such as proteins or DNA. Various biophysical assays are employed to measure the kinetics and affinity of these binding events.

Surface Plasmon Resonance (SPR): SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions. mdpi.com It measures the change in the refractive index at the surface of a sensor chip when an analyte flows over its immobilized binding partner. nih.gov This allows for the determination of association rate constants (ka), dissociation rate constants (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity. researchgate.net SPR has been extensively used to study the p53 network, including interactions with its domains and various protein partners like MDM2, RPA, and COP1. mdpi.comnih.govresearchgate.net For instance, a study on the Bcl-XL (103-111) peptide, which has a similar nomenclature, used SPR to quantify its binding to the ASPP2 protein, demonstrating the technique's applicability to short peptide fragments. pnas.org

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. tainstruments.com By titrating the p53 (103-111) peptide into a solution containing its binding partner, ITC can determine the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy and entropy). This provides a complete thermodynamic profile of the binding event. tainstruments.comresearchgate.net

Electrophoretic Mobility Shift Assay (EMSA): EMSA, or gel shift assay, is a common technique used to detect protein-DNA or protein-RNA interactions. signosisinc.com If the p53 (103-111) peptide is hypothesized to bind to a specific DNA sequence, this assay can be used for confirmation. A radiolabeled DNA probe is incubated with the peptide, and the mixture is run on a non-denaturing polyacrylamide gel. A "shift" in the mobility of the DNA probe indicates the formation of a peptide-DNA complex. researchgate.netnih.gov The specificity of the interaction can be confirmed using competitor oligonucleotides or by "supershifting" the complex with an antibody against p53. researchgate.net

Table 1: Examples of p53 and Peptide Fragment Interaction Data from Binding Assays
Interacting MoleculesTechniqueBinding Affinity (KD)Reference
Bcl-XL (103-111) – ASPP2Ank-SH3SPR20 µM pnas.org
p53 – DNA polymerase alpha (p180 subunit)SPR5 x 109 M-1 (KA) nih.gov
p53 – RPASPR4 x 108 M-1 (KA) nih.gov
Full-length p53 – CypDSPR~1 µM biorxiv.org
p53 NTD – CypDSPR~10 µM biorxiv.org
p53 – COP1SPR~2.5 nM researchgate.net

To bridge the gap between in vitro characterization and cellular function, live-cell imaging techniques can be used to study the behavior of the p53 (103-111) peptide within a living cell.

Raster Image Correlation Spectroscopy (RICS): RICS is an advanced fluorescence microscopy technique that analyzes the spatial and temporal fluctuations of fluorescently labeled molecules to measure their diffusion and concentration. scirp.orgnih.gov By tagging a version of the p53 peptide with a fluorescent protein like GFP, RICS can be used to track its movement within different cellular compartments. A key application has been to measure the diffusion coefficient of full-length GFP-p53 in the nucleus of live HeLa cells. scirp.orgscirp.org Studies have shown that upon treatment with DNA-damaging drugs, the diffusion of GFP-p53 significantly slows down. scirp.orgnih.gov This reduced mobility is interpreted as evidence of p53 binding to large, relatively immobile structures like DNA or forming large protein complexes, demonstrating the utility of RICS in detecting intracellular interactions and protein dynamics. scirp.orgnih.gov

Table 2: Diffusion Coefficients of GFP and GFP-p53 in Live HeLa Cells Measured by RICS
ProteinConditionTime PointDiffusion Coefficient (D) (µm2/s)Reference
GFPControl0 hr38.26 ± 5.62 scirp.org
GFP-p53Control0 hr19.92 ± 3.64 scirp.org
GFP-p53+ Cisplatin8 hr3.25 ± 0.38 scirp.org
GFP-p53+ Etoposide8 hr3.21 ± 1.18 scirp.org

Cell-Based Assays and Models

To assess the potential biological activity of the p53 (103-111) peptide, a variety of cell-based assays are employed. These assays typically involve introducing the peptide into cultured human cancer cell lines that have a well-defined p53 status (e.g., wild-type, mutant, or null), such as HCT116 (colon cancer), HT1080 (fibrosarcoma), or H1299 (lung cancer). nih.govpnas.org

Transcriptional Reporter Assays: If the p53 (103-111) peptide is thought to modulate p53's transcriptional activity, luciferase reporter assays can be used. pnas.org In this setup, cells are transfected with a plasmid where the luciferase gene is under the control of a p53-responsive promoter (e.g., from the p21 or MDM2 gene). pnas.org An increase or decrease in luciferase activity after introducing the peptide would indicate its effect on the p53 pathway. pnas.org

Apoptosis Assays: Since p53 is a key regulator of apoptosis, assays that measure programmed cell death are crucial. pnas.org Flow cytometry can be used to quantify apoptotic cells through methods like annexin (B1180172) V staining (which detects an early apoptotic marker) or propidium (B1200493) iodide staining to measure DNA fragmentation (sub-G1 peak). pnas.org Another common method is Western blotting to detect the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis. pnas.org

Protein Expression and Interaction Assays: The effect of the p53 (103-111) peptide on the expression levels of key proteins in the p53 pathway can be measured using Western blotting or flow cytometry. nih.gov This could include looking at levels of p53 itself, its downstream targets like p21, or its regulators like MDM2. nih.gov To confirm if the peptide interacts with a specific target within the cell, co-immunoprecipitation can be performed, where an antibody against the target protein is used to pull it down from cell lysates, followed by Western blotting to see if the p53 peptide is also present. embopress.org

Reporter Gene Assays for Transcriptional Activity

Reporter gene assays are a cornerstone for investigating the transcriptional activity of p53 and the influence of specific domains like the 103-111 region. These assays typically involve transfecting cells with a plasmid containing a reporter gene, such as luciferase, downstream of a promoter with p53 response elements (p53REs). mdpi.complos.orgpnas.org The level of reporter gene expression, measured by luminescence in the case of luciferase, serves as a proxy for p53 transcriptional activity. mdpi.compnas.org

In practice, a p53-null cell line, such as H1299, is often used to eliminate the effects of endogenous p53. plos.org These cells are co-transfected with a plasmid expressing wild-type or mutant p53 and the reporter construct. plos.org By comparing the reporter activity in the presence of different p53 variants, researchers can dissect the contribution of specific regions or mutations to its transcriptional function. For instance, studies have shown that wild-type p53 can repress the promoter activity of certain genes in a dose-dependent manner, a function that is lost in some p53 mutants. plos.org

The specificity of p53 binding to the promoter can be confirmed by mutating the p53RE within the reporter construct. pnas.org A significant decrease in reporter activity upon mutation of this binding site indicates that the observed transcriptional activation is directly mediated by p53. pnas.org These assays have been instrumental in identifying and characterizing p53 target genes and understanding how p53's transcriptional function is regulated. pnas.orgscispace.com

Cell LineTransfection PlasmidsOutcome MeasureReference
H1299 (p53-null)p53 expression plasmid, Reporter plasmid with p53RELuciferase activity plos.org
293TTSAP6-Luc constructs, pCMVc5-p53 or vector controlLuciferase activity researchgate.net
H1299siah-1b promoter-reporter constructs, p53 expression plasmidLuciferase activity pnas.org

Cellular Proliferation and Apoptosis Assays

To understand the functional consequences of p53 (103-111) activity, researchers employ a variety of assays to measure cellular proliferation and apoptosis (programmed cell death).

Cellular Proliferation Assays:

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. alliedacademies.org Cells are incubated with a tetrazolium salt (MTT), which is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The amount of formazan is quantified by measuring the absorbance at a specific wavelength. alliedacademies.org

Ki-67 Staining: Ki-67 is a nuclear protein associated with cellular proliferation. Immunofluorescence staining for Ki-67 allows for the visualization and quantification of proliferating cells within a population. A reduction in Ki-67 staining indicates a decrease in cell proliferation. nih.gov

Apoptosis Assays:

Annexin V/Propidium Iodide (PI) Staining: This is a widely used flow cytometry-based assay to detect apoptosis. nih.govdovepress.comwjgnet.com In the early stages of apoptosis, phosphatidylserine (B164497) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. dovepress.com Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells. nih.govdovepress.com By co-staining with Annexin V and PI, researchers can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. wjgnet.comdovepress.com

PARP Cleavage: Poly (ADP-ribose) polymerase (PARP) is a protein involved in DNA repair that is cleaved by caspases during apoptosis. Western blot analysis can be used to detect the cleaved fragments of PARP, providing a biochemical marker of apoptosis. pnas.org

CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures the amount of ATP present, which is an indicator of metabolically active cells. A decrease in the luminescent signal corresponds to a decrease in cell viability, which can be indicative of apoptosis or cell death. frontiersin.org

These assays are crucial for determining how p53 and its specific domains, when activated or inhibited, influence cell fate decisions between proliferation and apoptosis. wjgnet.compnas.org

Gene Editing and Knockout/Knock-in Models for Mutational Analysis

The advent of gene-editing technologies, particularly the CRISPR/Cas9 system, has revolutionized the study of p53 mutations. mdpi.commdpi.com These tools allow for the precise introduction of specific mutations, deletions (knockout), or insertions (knock-in) into the p53 gene in cellular and animal models. mdpi.comnih.gov

CRISPR/Cas9: This system uses a guide RNA (sgRNA) to direct the Cas9 nuclease to a specific genomic location, where it creates a double-strand break. The cell's natural DNA repair mechanisms can then be harnessed to introduce desired genetic modifications. mdpi.com This allows researchers to create cell lines or animal models with specific p53 mutations, such as those found in human cancers, to study their functional consequences. nih.govmdpi.com For example, CRISPR has been used to generate p53 knockout cell lines to study the effects of p53 loss on cellular processes like invasion. biorxiv.org

Knockout Mouse Models: Mice with a complete or conditional deletion of the p53 gene (p53-/-) have been instrumental in understanding the tumor suppressor functions of p53 in vivo. nih.gov These models have shown that loss of p53 leads to increased tumor susceptibility. nih.gov Conditional knockout models, which allow for the deletion of p53 in specific tissues or at specific times, provide further insights into its tissue-specific roles. nih.govmdpi.com

Knock-in Mouse Models: In these models, the endogenous mouse p53 gene, or a portion of it, is replaced with the human p53 gene sequence. nih.gov This "humanized" mouse model is invaluable for studying the effects of human-specific p53 mutations in a whole-organism context and for preclinical testing of drugs designed to target human p53. nih.gov

These genetic models are powerful tools for dissecting the in vivo roles of specific p53 mutations and for understanding how they contribute to tumorigenesis. harvard.eduscispace.com

Model TypeTechnology/MethodApplicationReference
Knockout Cell LineCRISPR/Cas9Study the effects of complete p53 loss. frontiersin.orgbiorxiv.org
Knockout MouseGene Targeting (e.g., Cre-Lox)Investigate in vivo tumor suppressor functions of p53. nih.govmdpi.com
Knock-in MouseCre/loxP Gene TargetingStudy human p53 gene mutations in an in vivo context. nih.gov

Co-Immunoprecipitation and Pull-Down Assays for Protein Interactions

Identifying the proteins that interact with the p53 (103-111) region is crucial for understanding its function. Co-immunoprecipitation (Co-IP) and pull-down assays are two widely used techniques for this purpose. tulane.edunih.gov

Co-Immunoprecipitation (Co-IP): This technique is used to identify protein-protein interactions in vivo. nih.gov An antibody specific to a known protein (the "bait") is used to pull that protein out of a cell lysate. tulane.edu If other proteins (the "prey") are bound to the bait protein, they will be pulled down as well. nih.gov The co-precipitated proteins can then be identified by Western blotting. tulane.edunih.gov This method has been used to confirm interactions between p53 and other cellular proteins. nih.gov

Glutathione-S-Transferase (GST) Pull-Down Assay: This is an in vitro method to study protein-protein interactions. tulane.edu The bait protein is expressed as a fusion protein with GST. This fusion protein is then immobilized on glutathione-coated beads. tulane.edu A cell lysate or a purified protein of interest is then incubated with the beads. If the protein of interest binds to the bait protein, it will be "pulled down" with the beads. The interacting protein can then be detected by Western blotting. tulane.eduresearchgate.net

These techniques are complementary and provide strong evidence for direct or indirect protein-protein interactions, helping to map the p53 interaction network. tulane.edunih.govpnas.org

Computational and In Silico Approaches

Computational methods provide powerful tools to investigate the p53 (103-111) segment at an atomic level, complementing experimental approaches.

Molecular Dynamics Simulations of the p53 (103-111) Segment

Molecular dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. nih.govresearchgate.net By simulating the behavior of the p53 protein, including the 103-111 region, researchers can gain insights into its structural dynamics and conformational changes. oup.comescholarship.org

MD simulations have been extensively used to investigate the interactions between p53 and its binding partners, such as MDM2. nih.govoup.com These simulations can reveal how mutations or the binding of small molecules affect the protein's structure and flexibility. nih.gov For instance, simulations can help understand how a single mutation can destabilize a p53 domain and inactivate its function. nih.gov The insights from MD simulations can guide the design of new therapeutic strategies aimed at restoring the function of mutant p53. researchgate.net

Protein-Peptide Docking and Interaction Prediction

Protein-peptide docking is a computational technique that predicts the binding mode of a peptide to a protein receptor. oup.comnih.gov This is particularly relevant for studying the interaction of the p53 (103-111) peptide with other proteins. Various computational methods have been developed for protein-peptide docking, which can be broadly categorized as template-based, template-free, and hybrid methods. rjsocmed.com

These docking programs can predict the three-dimensional structure of the protein-peptide complex, which is crucial for understanding the molecular basis of the interaction. ucl.ac.ukfrontiersin.org The accuracy of these predictions is continually improving with the development of new algorithms and the use of machine learning approaches. rjsocmed.comfrontiersin.org These in silico methods are cost-effective and can be used to screen large libraries of peptides for their potential to bind to a target protein, thereby accelerating the discovery of new therapeutic agents. rjsocmed.com

Bioinformatics Analysis of Mutational Hotspots and Functional Motifs

Bioinformatics provides powerful computational tools to analyze the vast amount of data generated from sequencing and functional studies of the p53 protein. This analysis is crucial for identifying mutational hotspots and functional motifs, particularly within specific regions like the p53 (103-111) peptide, which is part of the DNA-binding domain.

Several bioinformatics tools and databases are utilized to analyze TP53 mutations and their consequences. The cBioPortal for Cancer Genomics, for example, allows researchers to explore, visualize, and analyze multidimensional cancer genomics data, including mutation types, frequencies, and locations within the TP53 gene. nih.govscielo.br Such platforms can reveal that missense mutations are the most common type of alteration in TP53. nih.gov Other tools like SIFT and PolyPhen-2 are used to predict the functional impact of single nucleotide polymorphisms (SNPs), distinguishing between harmful and tolerable mutations. pnrjournal.com For example, an in silico analysis of p53 gene SNPs found that a significant percentage of mutations were predicted to be deleterious by both SIFT and PolyPhen-2. pnrjournal.com

Functional motifs are short, conserved sequences associated with specific functions. Within the p53 protein, various motifs are critical for its role as a transcription factor. While the p53 (103-111) region is not typically highlighted as a canonical, standalone functional motif, it is an integral part of the larger DNA-binding domain. Promoter analysis of p53 target genes has identified consensus DNA-binding sequences (response elements) that p53 recognizes. plos.org The structural integrity of the 103-111 region is essential for the proper folding and function of the DNA-binding domain, enabling it to interact with these response elements. Bioinformatic tools like Motif Scan can be used to analyze conserved regions in protein sequences. als-journal.com Furthermore, promoter analysis has revealed that the binding sites for transcription factors like Sp1 can be located near p53 response elements, suggesting a complex regulatory interplay. plos.orgnih.gov

Interactive Table: Bioinformatics Tools for p53 Analysis

Tool/DatabasePrimary FunctionApplication to p53 (103-111) Analysis
cBioPortalExploration and visualization of cancer genomics data. nih.govscielo.brAnalyzing mutation frequency and type within the DNA-binding domain containing the 103-111 region across various cancers.
SIFTPredicts the effect of amino acid substitution on protein function. pnrjournal.comAssessing the potential impact of missense mutations within the 103-111 peptide on p53 function.
PolyPhen-2Predicts the possible impact of an amino acid substitution on the structure and function of a human protein. pnrjournal.comEvaluating the functional consequences of mutations in the 103-111 region.
Motif ScanScans a protein sequence for known motifs. als-journal.comIdentifying conserved motifs within the p53 DNA-binding domain that includes the 103-111 sequence.
OncomineA cancer microarray database and web-based data-mining platform. nih.govAnalyzing TP53 expression levels in different cancer types.
GeneMANIAConstructs protein-protein interaction networks. nih.govInvestigating the interaction network of p53 with other proteins, which can be affected by mutations in the DNA-binding domain.

AI and Machine Learning Approaches for p53 Function and Mutation Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the study of p53 by enabling the prediction of its functional status and the impact of mutations with high accuracy. These advanced computational approaches can analyze complex datasets to identify patterns that are not apparent through traditional analysis. researcher.lifenih.gov

Several ML models have been developed to predict the functional consequences of TP53 missense mutations. oup.comresearchgate.netoup.com These models integrate various data types, including scores from functional assays conducted in human and yeast cells, as well as computational scores. oup.comresearchgate.net For example, the TP53_PROF model was trained on a large dataset of TP53 variants and achieved an accuracy of 96.5% in classifying mutations as deleterious or non-deleterious. oup.comresearchgate.net Such models are crucial for precision oncology, as they can help to distinguish driver mutations from passenger mutations. oup.com

The features used in these ML models are diverse and can include two-dimensional structural features based on electrostatic and surface properties, as well as three-dimensional features derived from the distance maps between mutant and wild-type p53 proteins. pitt.edu By training on datasets of p53 mutants with known activities, algorithms like Logistic Regression, Support Vector Machines, and Random Forests can learn to classify new mutants. pitt.edu Interpretable ML models have revealed that factors such as residue activity, polar atom distances, and changes in p53 stability are instrumental in predicting the functional outcome of a mutation. oup.com

AI and ML are also being applied to predict p53 gene status from medical imaging data, offering a non-invasive approach to cancer diagnosis and prognosis. For instance, deep learning models, such as convolutional neural networks (CNNs), have been used to predict P53 gene status in gliomas from MRI scans with high accuracy. aimspress.com One such model, CTD-RegNet, which integrates a CNN with a vision transformer, achieved an accuracy of 95.57% in predicting P53 gene mutations. aimspress.com

The application of these technologies extends to understanding the broader role of p53 in cancer. ML techniques are used to analyze the relationship between TP53 mutations and the tumor microenvironment, including the infiltration of immune cells like CD8+ T cells. scielo.br This can provide insights into patient prognosis and potential therapeutic responses.

Interactive Table: Machine Learning Models for p53 Analysis

Model/AlgorithmDescriptionKey FeaturesReported Accuracy
TP53_PROFA gene-specific ML model to predict the functional consequences of missense mutations in TP53. oup.comresearchgate.netIntegrates functional assay scores and computational scores. oup.comresearchgate.net96.5% oup.comresearchgate.net
ExpAssay and noExpAssayInterpretable ML models based on ExtremeGradientBoosting and GradientBoosting algorithms. oup.comUses experimental assays and in silico biophysical measurements. oup.comHigh capability of distinguishing classes (MCC of 0.88 on the blind test for ExpAssay). oup.com
Logistic Regression, SVM, Random ForestClassification algorithms trained on 2D and 3D structural features of p53 mutants. pitt.eduElectrostatic and surface properties, distance maps between mutant and wild-type p53. pitt.eduPerformance evaluated using accuracy and area-under-the-curve (AUC). pitt.edu
CTD-RegNetA deep learning model for predicting P53 gene status in gliomas from MRI data. aimspress.comIntegrates CNN, vision transformer, and a truth discovery algorithm. aimspress.com95.57% aimspress.com

Future Directions and Research Perspectives for P53 103 111

Unraveling Novel Functional Roles of the Isolated p53 (103-111) Peptide

While the p53 (103-111) peptide is known as an HLA-A2 restricted epitope capable of eliciting a cytotoxic T-lymphocyte (CTL) response, its potential functions as an independent, isolated peptide are largely unexplored. nih.gov Future research will focus on determining if this peptide can exert biological effects beyond its role in antigen presentation.

Key research questions include:

Cellular Signaling: Can the isolated p53 (103-111) peptide influence intracellular signaling pathways? As a fragment of a key stress-response protein, it may interact with kinases, phosphatases, or other signaling molecules, modulating pathways related to cell growth, apoptosis, or DNA repair. nih.govfrontiersin.org

Apoptosis Induction: The full-length p53 protein is a potent inducer of apoptosis, partly through the transcriptional activation of pro-apoptotic genes like Bax and PUMA. psu.edu Studies are needed to investigate whether the p53 (103-111) fragment can directly interact with mitochondrial proteins or other components of the apoptotic machinery to trigger cell death independently of the full-length protein.

Immune Modulation: Beyond its role as a T-cell epitope, the peptide could have broader immunomodulatory functions. nih.gov Research could explore its ability to interact with other immune cells, such as natural killer (NK) cells or dendritic cells, or to influence the cytokine microenvironment.

Cellular Uptake and Localization: Understanding if and how the isolated peptide enters cells is crucial. Studies using cell-penetrating peptide (CPP) strategies or investigating natural uptake mechanisms will be foundational to understanding its potential intracellular roles. mdpi.comsemanticscholar.org

Designing Specific Modulators Targeting the p53 (103-111) Region for Research Applications

Developing molecules that specifically bind to the p53 (103-111) region within the full-length p53 protein would provide invaluable tools for research. These modulators would differ from existing compounds like Nutlins, which target the MDM2-binding domain of p53. nih.govnih.gov

Future efforts in this area will likely involve:

Peptidomimetics and Stapled Peptides: Creating synthetic peptides that mimic the structure of the 103-111 region or "stapled" versions to lock it into a specific conformation could be used to competitively inhibit its interactions with potential binding partners. mdpi.com

Small Molecule Screening: High-throughput screening of small molecule libraries could identify compounds that bind to a pocket or surface created by the 103-111 loop. Such molecules would allow researchers to probe the function of this specific domain without affecting the rest of the p53 protein.

Antibody and Nanobody Development: Generating highly specific monoclonal antibodies or smaller nanobodies that recognize only the 103-111 epitope would enable precise detection and potential functional blocking of this region in experimental systems.

Table 1: Potential Research Modulators for the p53 (103-111) Region

Modulator TypeDesign PrincipleResearch Application
Peptidomimetics Synthetically modified peptides that mimic the binding interface of p53 (103-111).Competitive inhibition of protein-protein interactions involving the 103-111 domain.
Stapled Peptides Synthetic peptides with hydrocarbon "staples" to enforce a helical structure.Stabilize the native conformation of the peptide for interaction studies; enhance cell permeability. mdpi.com
Small Molecules Compounds identified through screening that bind to the 103-111 region.Probe the functional role of the domain in real-time; potential for development into research probes. nih.gov
Monoclonal Antibodies Highly specific antibodies that recognize the unique conformation of the 103-111 loop.Precise detection of the p53 (103-111) region; blocking its accessibility to binding partners.

Advancements in Methodologies for High-Throughput Analysis of Peptide-Based Interactions

To efficiently discover the interaction partners of p53 (103-111), researchers will need to leverage and advance high-throughput methodologies. The transient and often weak nature of peptide-protein interactions makes this a challenging endeavor. biorxiv.org

Future progress will depend on:

Peptide Microarrays: Fabricating high-density microarrays with the p53 (103-111) peptide and its variants to screen against complex cell lysates or libraries of purified proteins. This can rapidly identify potential binding partners.

Advanced Mass Spectrometry (MS): Techniques like affinity purification-mass spectrometry (AP-MS) can be used to pull down interaction partners of the p53 (103-111) peptide from cell extracts for identification. princeton.edu Improvements in MS sensitivity and data analysis will be key. mdpi.com

Phage Display Technology: Engineering bacteriophages to display the p53 (103-111) peptide on their surface allows for screening against vast protein libraries to identify binding partners with high affinity and specificity. mdpi.com

Microfluidic Platforms: Novel microfluidic devices, such as the STAMMPPING platform, enable the simultaneous measurement of thousands of weak protein-protein interactions, providing quantitative binding affinity data in a high-throughput manner. biorxiv.org This would be ideal for mapping the interaction landscape of p53 (103-111).

These technologies will be instrumental in building a comprehensive interactome for the p53 (103-111) peptide, providing a roadmap for functional studies.

Integration of Multiscale Computational and Experimental Approaches to Elucidate p53 (103-111) Dynamics

Understanding the structural dynamics of the p53 (103-111) peptide—how it moves and changes shape—is essential to understanding its function. A purely experimental or computational approach is often insufficient. nih.gov The future lies in integrating these methods. researchgate.netplos.org

This integrated approach would involve:

Molecular Dynamics (MD) Simulations: Performing large-scale MD simulations to model the conformational landscape of the isolated peptide and the 103-111 region within the full p53 protein. This can predict dominant shapes and transient pockets that may be important for binding.

Experimental Validation: Using experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Circular Dichroism to validate the structural predictions from MD simulations.

Hybrid Modeling: Developing hybrid or multiscale models that combine data from different levels of biological organization. nih.gov For instance, data from atomic-level simulations of the peptide's interaction with a binding partner can be used to inform larger, cell-level models of signaling pathways. nih.gov

By combining computational predictions with experimental data, researchers can build a dynamic, four-dimensional picture of the p53 (103-111) peptide, linking its structure and movement to its biological function.

Q & A

Q. What experimental techniques are recommended for characterizing the structural stability of p53 (103-111) peptides in vitro?

Use circular dichroism (CD) spectroscopy to analyze secondary structure (e.g., α-helix content) under varying pH or temperature conditions. Pair this with molecular dynamics (MD) simulations to predict conformational changes. Validate findings using nuclear magnetic resonance (NMR) or X-ray crystallography for high-resolution structural data .

Q. How can researchers verify the biological activity of synthetic p53 (103-111) peptides in apoptosis assays?

Employ flow cytometry to measure apoptosis rates in cell lines (e.g., HCT-116 p53 wild-type vs. null) treated with the peptide. Use Western blotting to quantify downstream targets like Bax and Bcl-2 expression. Include positive controls (e.g., staurosporine) and validate peptide purity via HPLC and mass spectrometry .

Q. What are the best practices for documenting experimental protocols when studying p53 (103-111) interactions?

Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail synthesis, purification, and characterization methods. Include critical parameters like peptide concentration, buffer composition, and incubation times. Provide raw data in supplementary materials for reproducibility .

Advanced Research Questions

Q. How can contradictions in mutant p53 (103-111) stabilization data between computational models and experimental studies be resolved?

Reconcile discrepancies by cross-validating MD simulations with experimental constructs (e.g., full-length p53 vs. isolated domains). Use site-directed mutagenesis to test predicted stabilizing mutations. Compare results across multiple cell lines to rule out context-dependent effects .

Q. What statistical frameworks are suitable for analyzing dose-response variability in p53 (103-111)-induced apoptosis assays?

Apply nonlinear regression models (e.g., log[inhibitor] vs. response curves) to quantify EC50 values. Use ANOVA to assess inter-group variability, and include sensitivity analyses to account for outlier data. Report confidence intervals and effect sizes for robustness .

Q. How can researchers design studies to investigate the role of post-translational modifications (PTMs) on p53 (103-111) functionality?

Use phosphomimetic mutants (e.g., serine-to-aspartate substitutions) to simulate phosphorylation. Combine immunofluorescence and co-immunoprecipitation to map PTM-dependent protein interactions. Employ CRISPR-Cas9-edited cell lines to study endogenous modification effects .

Q. What methodologies address the challenge of low peptide solubility in p53 (103-111) in vivo studies?

Optimize solubility using charged residues (e.g., lysine/glutamate) in flanking regions. Test delivery systems like lipid nanoparticles or cell-penetrating peptides. Validate bioavailability via fluorescent tagging and confocal microscopy in animal models .

Data Interpretation & Research Design

Q. How should researchers approach meta-analysis of conflicting p53 (103-111) studies across different cancer models?

Systematically categorize data by cell type (e.g., epithelial vs. hematopoietic), mutation status, and experimental endpoints. Use funnel plots to assess publication bias and random-effects models to account for heterogeneity. Highlight context-specific mechanisms in discussion .

Q. What criteria define a robust negative control in p53 (103-111) functional assays?

Include scrambled peptide sequences with identical physicochemical properties. Validate lack of biological activity via transcriptional reporter assays (e.g., p21 promoter luciferase). Ensure controls undergo identical synthesis and purification steps to rule out batch effects .

Q. How can the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis generation for p53 (103-111) studies?

  • Feasible: Assess peptide synthesis scalability and assay cost.
  • Novel: Focus on understudied PTMs or tissue-specific apoptotic roles.
  • Ethical: Adhere to institutional guidelines for animal/cell line use.
  • Relevant: Link findings to clinical gaps (e.g., resistance in TP53-mutant cancers) .

Tables

Table 1. Key Techniques for p53 (103-111) Characterization

TechniqueApplicationExample MetricsReference
CD SpectroscopySecondary structure analysis% α-helix, thermal denaturation
MD SimulationsConformational dynamics predictionRMSD, free energy landscapes
Flow CytometryApoptosis quantificationAnnexin V+/PI+ cells

Table 2. Common Pitfalls in p53 (103-111) Research

PitfallMitigation StrategyReference
Batch variability in peptidesStandardize synthesis protocols; use QC assays
Off-target effectsInclude scrambled controls; validate specificity

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.